羟基乙酸-13C2

描述

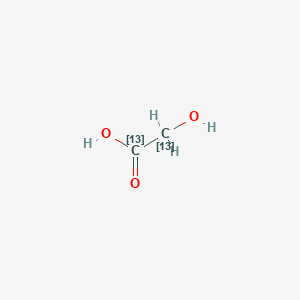

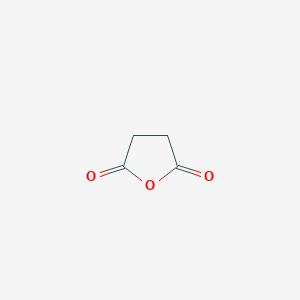

2-hydroxyacetic acid is a chemical compound where the hydrogen atoms in glycolic acid are replaced by 13C isotopes . This isotopic labeling makes it a valuable tool in various scientific research fields, including chemistry, biology, and medicine.

科学研究应用

2-hydroxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to understand chemical pathways and reactions.

Biology: It helps in studying cellular processes and metabolic pathways by tracking the movement and transformation of molecules.

Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is used in the production of labeled compounds for various industrial applications .

作用机制

Target of Action

Glycolic Acid-13C2, also known as Glycocide-13C2, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .

Mode of Action

Glycolic Acid-13C2 acts as an inhibitor of tyrosinase . By suppressing the activity of this enzyme, it reduces the formation of melanin, leading to a lightening of skin color .

Pharmacokinetics

As a small organic molecule , it is expected to have good absorption and distribution profiles. Its metabolism and excretion would likely involve standard biochemical processes.

Result of Action

The primary result of Glycolic Acid-13C2’s action is the suppression of melanin formation , leading to a lightening of skin color . This makes it useful in the treatment of conditions like hyperpigmentation.

生化分析

Biochemical Properties

Glycolic Acid-13C2 plays a significant role in biochemical reactions. It is an inhibitor of tyrosinase, an enzyme that catalyzes the production of melanin. By inhibiting tyrosinase, Glycolic Acid-13C2 suppresses melanin formation, leading to a lightening of skin color .

Cellular Effects

Glycolic Acid-13C2 has profound effects on various types of cells and cellular processes. It is primarily known for its exfoliating properties, helping to smooth skin texture, reduce the appearance of fine lines, and even out skin tone . It accelerates cell turnover, promoting the production of new skin cells and enhancing skin regeneration .

Molecular Mechanism

At the molecular level, Glycolic Acid-13C2 exerts its effects through several mechanisms. It breaks down the bonds between dead skin cells, enabling their removal more efficiently . This deep penetration makes Glycolic Acid-13C2 highly effective at exfoliating the skin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycolic Acid-13C2 change over time. Initial weeks of daily application result in improved skin texture and radiance due to its exfoliating effect . After a month of use, clogged pores, blackheads, and spots begin to disappear . Minor pigmentation flaws disappear after one to two months of use .

Dosage Effects in Animal Models

In animal models, the effects of Glycolic Acid-13C2 vary with different dosages. A study on hairless guinea pigs showed that once-daily dosing for 3 weeks resulted in approximately a 36-39% decrease in stratum corneum turnover time compared with the control lotion .

Metabolic Pathways

Glycolic Acid-13C2 is involved in several metabolic pathways. It is a key player in the regulation of glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . SCFAs are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

Given its small molecular size and its ability to penetrate the skin deeply, it is likely that it can be transported and distributed efficiently within cells and tissues .

Subcellular Localization

Given its small size and its ability to penetrate the skin deeply, it is likely that it can reach various subcellular compartments

准备方法

2-hydroxyacetic acid is synthesized using 13C isotope-labeled raw materials. The preparation involves replacing the hydrogen atoms in glycolic acid with 13C isotopes . This method ensures the compound’s stability and effectiveness for research purposes.

化学反应分析

2-hydroxyacetic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

2-hydroxyacetic acid is unique due to its isotopic labeling, which makes it distinct from other similar compounds. Some similar compounds include:

Glycine-13C2,15N: An endogenous compound used to transmit information across synapses.

Glycolic Acid-13C2: Similar to 2-hydroxyacetic acid but with different isotopic labeling.

These compounds share similarities in their use as tracers in scientific research but differ in their specific applications and isotopic compositions.

属性

IUPAC Name |

2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440240 | |

| Record name | Glycocide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111389-68-5 | |

| Record name | Glycocide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111389-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)-2-methylphenyl]acetamide](/img/structure/B118136.png)

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)